3-(Azetidin-3-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Azetidin-3-yl)phenol is a chemical compound with the molecular formula C9H11NO. It consists of a phenol group attached to an azetidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Azetidin-3-yl)phenol typically involves the formation of the azetidine ring followed by its attachment to the phenol group. One common method includes the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and involves the Horner–Wadsworth–Emmons reaction to form the azetidine ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-(Azetidin-3-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The azetidine ring can be reduced to form different amine derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.
Major Products:
Oxidation: Quinones.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
3-(Azetidin-3-yl)phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Azetidin-3-yl)phenol involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The phenol group can form hydrogen bonds with amino acid residues in the enzyme, while the azetidine ring provides steric hindrance, enhancing the binding affinity .
Comparison with Similar Compounds
3-(Azetidin-3-yl)acetic acid: Used as a structural analogue for 4-aminobutanoic acid (GABA).
3-(Azetidin-3-yl)acetates: Utilized in the preparation of pharmaceutically active agents.
Uniqueness: 3-(Azetidin-3-yl)phenol is unique due to the presence of both a phenol group and an azetidine ring, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C9H11NO |
---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
3-(azetidin-3-yl)phenol |
InChI |
InChI=1S/C9H11NO/c11-9-3-1-2-7(4-9)8-5-10-6-8/h1-4,8,10-11H,5-6H2 |
InChI Key |
JZMZEEYDFBNVCV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=CC(=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.